Loxoprofeno sódico

Descripción general

Descripción

El Loxoprofeno es un fármaco antiinflamatorio no esteroideo (AINE) que pertenece al grupo de los derivados del ácido propiónico, que también incluye el ibuprofeno y el naproxeno . Se utiliza comúnmente para tratar el dolor y la inflamación asociados con afecciones musculoesqueléticas, como la artritis y el dolor postoperatorio . El Loxoprofeno se comercializa bajo varios nombres comerciales, incluidos Loxonin, Loxomac y Oxeno .

Aplicaciones Científicas De Investigación

El Loxoprofeno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo en estudios de síntesis y degradación de AINE.

Biología: Investigado por sus efectos en las vías celulares y la inhibición de enzimas.

Medicina: Ampliamente utilizado en ensayos clínicos para el manejo del dolor y la reducción de la inflamación.

Industria: Utilizado en el desarrollo de formulaciones farmacéuticas, incluidas tabletas orales y parches transdérmicos.

Mecanismo De Acción

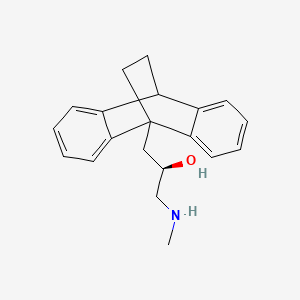

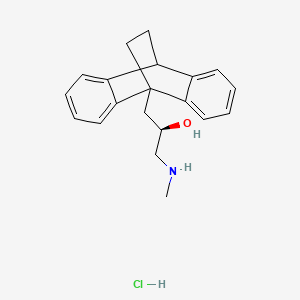

El Loxoprofeno es un profármaco que se convierte rápidamente en su metabolito activo trans-alcohol en el hígado . El metabolito activo es un potente e inhibidor no selectivo de las enzimas ciclooxigenasa (COX-1 y COX-2), que son responsables de la formación de prostaglandinas, prostaciclina y tromboxano . Al inhibir estas enzimas, el loxoprofeno reduce la síntesis de mediadores inflamatorios, aliviando así el dolor y la inflamación .

Análisis Bioquímico

Biochemical Properties

Loxoprofen sodium is a non-selective inhibitor of cyclooxygenase enzymes, which are responsible for the formation of various biologically active pain, fever, and inflammatory mediators . These include prostaglandins, prostacyclin, thromboxane, and arachidonic acid .

Cellular Effects

Loxoprofen sodium, by inhibiting the cyclooxygenase enzymes, reduces the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in the production of mediators that cause pain, fever, and inflammation, thereby influencing cell function .

Molecular Mechanism

The mechanism of action of loxoprofen sodium involves the non-selective inhibition of cyclooxygenase enzymes . This results in the reduction of prostaglandins synthesis from arachidonic acid .

Temporal Effects in Laboratory Settings

The effects of loxoprofen sodium have been studied over time in laboratory settings. In active comparator-controlled trials, oral loxoprofen therapy provided analgesic efficacy that generally did not significantly differ from that of other NSAIDs .

Dosage Effects in Animal Models

In animal models, the effects of loxoprofen sodium have been observed to vary with different dosages . For instance, its therapeutic effects in adjuvant arthritis were shown at 6 mg/kg intramuscularly and 3mg/kg orally .

Metabolic Pathways

Loxoprofen sodium is a prodrug that is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . The parent drug has also been observed to undergo oxidation via CYP3A4/5 to two hydroxylated metabolites and glucuronidation by UGT2B7 to two glucuronide metabolites .

Transport and Distribution

After oral administration, loxoprofen sodium is rapidly and completely absorbed from the gastrointestinal tract with a bioavailability of 95% . The absorption phase of the medication occurs in the first 4-6 hours after ingestion .

Subcellular Localization

As a small molecule drug, loxoprofen sodium does not have a specific subcellular localization. Its target, the cyclooxygenase enzymes, are located in the endoplasmic reticulum and nuclear envelope .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Loxoprofeno se sintetiza mediante un proceso de varios pasos que involucra los siguientes pasos clave :

Reacción de sustitución: Un compuesto representado por una fórmula específica se somete a una reacción de sustitución con hexametilenotetramina en un solvente orgánico.

Hidrólisis: El producto de la reacción se hidroliza utilizando ácidos inorgánicos para obtener un compuesto intermedio.

Reacción de condensación: El compuesto intermedio se somete a condensación con otro compuesto en un solvente orgánico para formar un nuevo intermedio.

Oxidación y apertura de anillo: El intermedio final se somete a reacciones de oxidación y apertura de anillo bajo la influencia de un oxidante y álcalis inorgánicos para producir loxoprofeno.

Métodos de producción industrial

La producción industrial de loxoprofeno implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la extracción con disolvente, la cristalización y la purificación para obtener el producto final en una forma adecuada para su uso farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones

El Loxoprofeno se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El Loxoprofeno se puede oxidar para formar metabolitos hidroxilados.

Reducción: El compuesto se reduce a su metabolito activo trans-alcohol por la reductasa de carbonilo en el hígado.

Sustitución: El Loxoprofeno puede sufrir reacciones de sustitución para formar varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y otros peróxidos.

Reducción: La reducción suele estar catalizada por enzimas como la reductasa de carbonilo.

Sustitución: Las reacciones de sustitución a menudo implican solventes orgánicos y reactivos específicos como la hexametilenotetramina.

Principales productos formados

Metabolitos hidroxilados: Formados durante las reacciones de oxidación.

Metabolito trans-alcohol: La forma activa del loxoprofeno formada durante la reducción.

Varios derivados: Formados a través de reacciones de sustitución.

Comparación Con Compuestos Similares

El Loxoprofeno se compara con otros AINE como el ibuprofeno, el naproxeno y el ketoprofeno . Si bien todos estos compuestos comparten un mecanismo de acción similar como inhibidores de la ciclooxigenasa, el loxoprofeno es único en su rápida conversión a un metabolito activo, lo que puede resultar en un inicio de acción más rápido . Además, se ha demostrado que el loxoprofeno tiene una menor incidencia de efectos secundarios gastrointestinales en comparación con algunos otros AINE .

Lista de compuestos similares

- Ibuprofeno

- Naproxeno

- Ketoprofeno

- Indometacina

- Celecoxib

Las propiedades únicas y las diversas aplicaciones del Loxoprofeno lo convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.

Propiedades

Key on ui mechanism of action |

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc). |

|---|---|

Número CAS |

80382-23-6 |

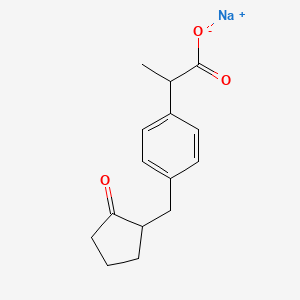

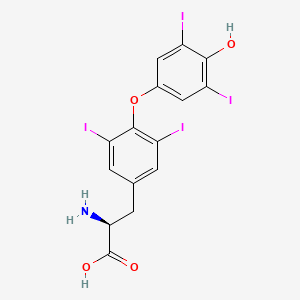

Fórmula molecular |

C15H18NaO3 |

Peso molecular |

269.29 g/mol |

Nombre IUPAC |

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18); |

Clave InChI |

IEPGDDWZDRJSIT-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+] |

SMILES isomérico |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+] |

SMILES canónico |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na] |

Apariencia |

Solid powder |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

156-S 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid 2-OCPPP CS 600 CS-600 loxoprofen loxoprofen alcohol loxoprofen sodium dihydrate loxoprofen sodium, (R*,S*)-isomer sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate sodium loxoprofen |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Loxoprofen sodium?

A1: Loxoprofen sodium itself is a prodrug, meaning it is inactive until metabolized in the body. Its active metabolite, Loxoprofen-SRS, inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes. [] This inhibition prevents the production of prostaglandins, which are key mediators of inflammation and pain. [, , ]

Q2: How does the inhibition of COX enzymes lead to pain relief?

A2: Prostaglandins, produced by COX enzymes, sensitize nerve endings to pain mediators like bradykinin and histamine. By inhibiting COX, Loxoprofen sodium reduces prostaglandin production and thereby decreases pain perception. [, , ]

Q3: Does Loxoprofen sodium target COX-1 and COX-2 equally?

A3: Loxoprofen-SRS, the active metabolite, exhibits non-selective inhibition of both COX-1 and COX-2. [] This means it can affect both physiological processes mediated by COX-1 (like gastric mucosal protection) and inflammatory processes mediated by COX-2.

Q4: Beyond pain relief, are there other therapeutic benefits observed with Loxoprofen sodium?

A4: Studies suggest Loxoprofen sodium might offer benefits beyond analgesia. For instance, it showed a reduction in atherosclerotic lesion formation in mice, likely through its anti-inflammatory effects. [] Additionally, it has been investigated for its potential in treating nocturia, possibly by reducing nighttime urine production. []

Q5: What is the molecular formula and weight of Loxoprofen sodium?

A5: Loxoprofen sodium, in its dihydrate form, has the molecular formula C16H17NaO5. Its molecular weight is 336.3 g/mol.

Q6: Has research explored improving the delivery of Loxoprofen sodium?

A7: Yes, researchers have investigated advanced delivery systems like nano-sized transfersomes for Loxoprofen sodium. [] These lipid-based carriers aim to enhance drug penetration through the skin for topical applications. The selection of appropriate gelling agents, such as carbopol 974p, was found to be crucial in optimizing drug release profiles and physical properties of the gels. []

Q7: How is Loxoprofen sodium absorbed and metabolized in the body?

A8: Loxoprofen sodium is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, where it is converted into its active metabolite, Loxoprofen-SRS. [, ]

Q8: How is Loxoprofen sodium eliminated from the body?

A9: Both Loxoprofen sodium and its metabolites are primarily eliminated through urine. []

Q9: Does the timing of Loxoprofen sodium administration affect its efficacy for pain relief?

A10: Research suggests that administering Loxoprofen sodium preemptively, meaning before surgery or a procedure, can significantly reduce postoperative pain. [, , ]

Q10: What types of in vivo models have been used to study Loxoprofen sodium?

A11: Animal models, particularly rodents, have been employed to investigate the effects of Loxoprofen sodium on various conditions. For instance, researchers used apoE−/− mice fed a Western diet to study the drug's impact on atherosclerosis. [] Rat models have also been used to evaluate its analgesic and anti-inflammatory properties in settings like paw edema and air pouch inflammation. []

Q11: What are the key findings from clinical trials on Loxoprofen sodium?

A11: Clinical trials have investigated the use of Loxoprofen sodium in various conditions:

- Dental Pain: It has been shown to be effective in reducing pain after tooth extractions. [, , ] One study found that its efficacy was comparable to diclofenac potassium for this purpose. []

- Osteoarthritis: Trials have explored its use in managing pain and improving function in patients with knee osteoarthritis. [, ]

- Ankylosing Spondylitis: Research suggests potential benefits in reducing pain and inflammation in this inflammatory arthritis. []

Q12: What are the known side effects associated with Loxoprofen sodium?

A13: Like other non-selective NSAIDs, gastrointestinal side effects are a concern with Loxoprofen sodium. [, ] Other reported adverse effects, though less common, include bronchiolitis obliterans organizing pneumonia (BOOP), colonic ulceration, and ileal ulcers. [, , ]

Q13: What analytical methods are commonly employed to measure Loxoprofen sodium levels?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify Loxoprofen sodium in various matrices, including pharmaceutical formulations and biological samples. [, , , , ] Mass spectrometry (MS) coupled with HPLC has also been utilized, offering enhanced sensitivity and selectivity for pharmacokinetic studies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)